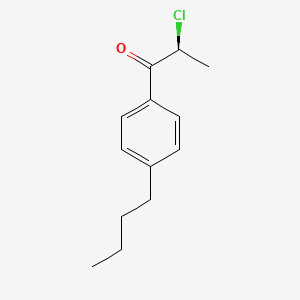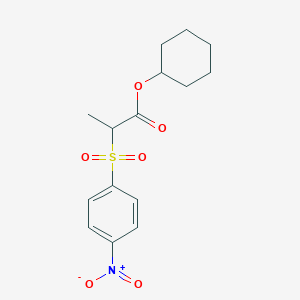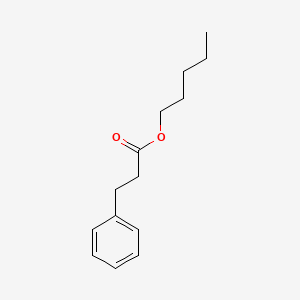
2-Butanone, 4-hydroxy-4-(2-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-Butanone, 4-hydroxy-4-(2-methoxyphenyl)- typically involves the condensation of vanillin with acetone, followed by hydrogenation. The condensation reaction forms 4-(4’-hydroxy-3’-methoxyphenyl)-3-buten-2-one, which is then hydrogenated to produce zingerone . This method is widely used in both laboratory and industrial settings due to its efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
2-Butanone, 4-hydroxy-4-(2-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include hydrogen gas for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Butanone, 4-hydroxy-4-(2-methoxyphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It is studied for its antioxidant and anti-inflammatory properties.
Industry: It is used as a flavoring agent in the food industry and as a fragrance in the cosmetic industry.
Mecanismo De Acción
The mechanism of action of 2-Butanone, 4-hydroxy-4-(2-methoxyphenyl)- involves its interaction with various molecular targets and pathways. It modulates fat metabolism by influencing the activity of enzymes involved in lipid metabolism. It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparación Con Compuestos Similares
2-Butanone, 4-hydroxy-4-(2-methoxyphenyl)- is similar to compounds like vanillin and eugenol, but it has unique properties that make it distinct:
Vanillin: Both compounds have a methoxy group, but vanillin has an aldehyde group instead of a ketone group.
Eugenol: Both compounds have a hydroxyl group, but eugenol has an allyl group instead of a butanone group. These differences in functional groups result in variations in their chemical reactivity and applications.
Propiedades
Número CAS |
208641-36-5 |
|---|---|
Fórmula molecular |
C11H14O3 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
4-hydroxy-4-(2-methoxyphenyl)butan-2-one |
InChI |
InChI=1S/C11H14O3/c1-8(12)7-10(13)9-5-3-4-6-11(9)14-2/h3-6,10,13H,7H2,1-2H3 |
Clave InChI |
HCCOOGWHEHRKPQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(C1=CC=CC=C1OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzene, 1-[bis(ethylthio)methyl]-2-nitro-](/img/structure/B14256950.png)
![(2S,3S,5R)-3-ethyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14256954.png)
![[3-(10H-Phenothiazin-10-YL)propyl]phosphonic acid](/img/structure/B14256964.png)
![2-{[6-(Decanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14256966.png)





![4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14256983.png)

![2,4-Di(butan-2-yl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14256996.png)
